Methoxy(dimethyl)(triphenylmethyl)silane

Description

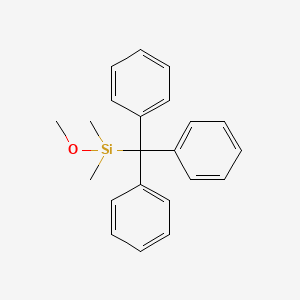

Methoxy(dimethyl)(triphenylmethyl)silane is a silane derivative characterized by a methoxy (–OCH₃), two methyl (–CH₃), and a bulky triphenylmethyl (trityl, –C(C₆H₅)₃) group attached to a silicon atom. This compound combines hydrolyzable methoxy functionality with steric hindrance from the trityl group, influencing its reactivity and applications in organic synthesis and materials science. The trityl group is known for its role as a protecting group in nucleoside chemistry , while the methoxy group enables siloxane network formation under hydrolytic conditions .

Properties

CAS No. |

62092-91-5 |

|---|---|

Molecular Formula |

C22H24OSi |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

methoxy-dimethyl-tritylsilane |

InChI |

InChI=1S/C22H24OSi/c1-23-24(2,3)22(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |

InChI Key |

TYSMJEDJPJPGKW-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxy(dimethyl)(triphenylmethyl)silane can be synthesized through several methods. One common approach involves the reaction of triphenylmethyl chloride with dimethylmethoxysilane in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

Ph3CCl+Me2Si(OMe)H→Ph3

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methoxy(dimethyl)(triphenylmethyl)silane with key analogs:

*Calculated based on substituent contributions.

Reactivity and Stability

Hydrolytic Reactivity :

- This compound exhibits slower hydrolysis due to steric shielding of the methoxy group by the trityl moiety . In contrast, Trimethoxymethylsilane (three methoxy groups) rapidly hydrolyzes to form siloxane networks, making it ideal for ceramic coatings .

- DPDMS, with two methoxy and two phenyl groups, shows intermediate reactivity, balancing hydrolysis and stability for sol-gel processes .

Thermal and Chemical Stability :

- The trityl group enhances thermal stability but reduces compatibility with polar solvents. Benzyl(triethoxy)silane, with a benzyl group, offers better hydrophobicity for water-resistant coatings .

- Methoxy(dimethyl)vinylsilane’s vinyl group enables addition reactions (e.g., hydrosilylation), a feature absent in bulkier analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.